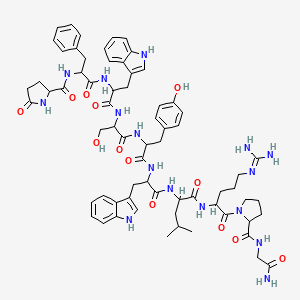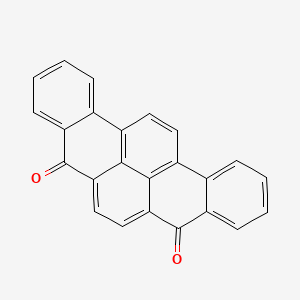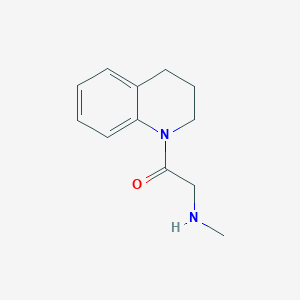
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(methylamino)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves the following steps:
Formation of the tetrahydroquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the ethanone group: This step involves the alkylation of the tetrahydroquinoline ring with a suitable alkylating agent, such as an alkyl halide, under basic conditions.
Methylation of the amino group: The final step is the methylation of the amino group using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Tetrahydroquinoline: A reduced form of quinoline with similar properties.
Methylamino derivatives: Compounds with a methylamino group that exhibit diverse biological activities.
Uniqueness
2-(Methylamino)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to its specific structure, which combines the features of quinoline and methylamino groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-13-9-12(15)14-8-4-6-10-5-2-3-7-11(10)14/h2-3,5,7,13H,4,6,8-9H2,1H3 |
Clé InChI |
LYFCOGCKPPJBLB-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)N1CCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




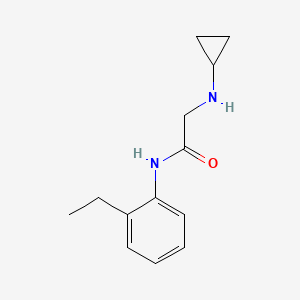
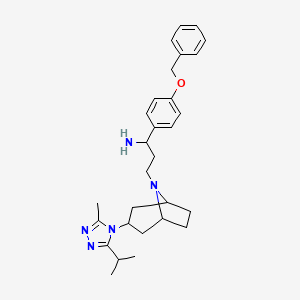
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)

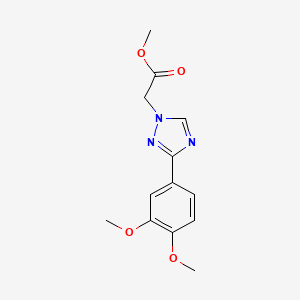
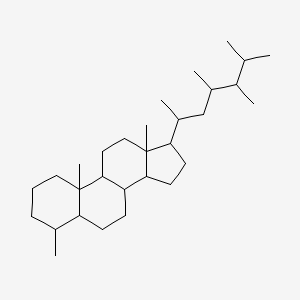
![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12108015.png)
